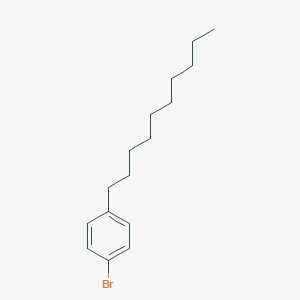

1-Bromo-4-decylbenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-4-decylbenzene is an organic compound with the molecular formula C16H25Br. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol, dimethylformamide, and chloroform . This compound is used as an intermediate in organic synthesis and is involved in the preparation of various other compounds, including surfactants, lubricants, dyes, and fluorescent materials .

准备方法

The synthesis of 1-Bromo-4-decylbenzene can be achieved through several methods. One common method involves the bromination of decylbenzene. The steps are as follows :

- Add p-brominated decylbenzene to an appropriate solvent.

- Add sodium hydroxide or potash as a catalyst.

- React under appropriate temperature and time conditions.

- Obtain the product by centrifugal filtration.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and purity of the final product.

化学反应分析

1-Bromo-4-decylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

科学研究应用

Organic Synthesis

1-Bromo-4-decylbenzene serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be substituted by nucleophiles, making it useful for synthesizing other organic compounds.

- Formation of Grignard Reagents : It can be employed to produce Grignard reagents, which are vital in forming carbon-carbon bonds in organic chemistry.

Material Science

In material science, this compound is utilized for developing functional materials due to its unique properties:

- Self-Assembling Monolayers (SAMs) : This compound can be used to create SAMs on surfaces, which are essential for modifying surface properties in electronics and biosensors.

- Liquid Crystals : Its structure contributes to the formation of liquid crystal phases, making it relevant in display technologies.

Biological Research

The compound has also been investigated for its biological properties:

- Pharmacological Studies : Research indicates that this compound may inhibit certain cytochrome P450 enzymes (CYP2C9 and CYP1A2), which are crucial in drug metabolism . This inhibition can affect the pharmacokinetics of drugs metabolized by these enzymes.

Case Study 1: Synthesis of Functionalized Polymers

A study demonstrated the use of this compound as a monomer for synthesizing functionalized polymers through radical polymerization techniques. The resulting polymers exhibited enhanced thermal stability and solubility in organic solvents, making them suitable for coatings and adhesives .

Case Study 2: Application in Drug Metabolism Studies

Research conducted on the inhibitory effects of this compound on CYP enzymes revealed its potential role in drug-drug interactions. The study highlighted how this compound could alter the metabolism of commonly prescribed medications, emphasizing its importance in pharmacological safety assessments .

作用机制

The mechanism of action of 1-Bromo-4-decylbenzene primarily involves its role as an intermediate in various chemical reactions. It acts as a substrate in substitution and coupling reactions, where the bromine atom is replaced or coupled with other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

相似化合物的比较

1-Bromo-4-decylbenzene can be compared with other similar compounds such as:

1-Bromo-4-dodecylbenzene: Similar in structure but with a longer alkyl chain.

1-Bromo-4-octylbenzene: Similar in structure but with a shorter alkyl chain.

4-Decylbromobenzene: Another name for this compound, highlighting its structural similarity.

The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and applications in various fields .

生物活性

1-Bromo-4-decylbenzene, with the CAS number 106418-67-1, is an aromatic halogenated compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological interactions, and implications for health and environmental safety.

This compound has the molecular formula C16H25Br and a molecular weight of 297.274 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 346.0 ± 11.0 °C |

| Flash Point | 205.7 ± 9.9 °C |

| LogP | 8.23 |

| Solubility | Poorly soluble (0.000193 mg/ml) |

These properties suggest that the compound is lipophilic, which may influence its biological interactions and toxicity profile.

Toxicological Profile

Research indicates that this compound exhibits various toxicological effects, primarily due to its halogenated structure. In vitro studies have shown that it can inhibit certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9, which are crucial for drug metabolism in humans . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Acute Toxicity Studies

Acute toxicity studies have demonstrated significant lethality at high doses. For example, in animal studies, the median lethal dose (LD50) was reported to be approximately 2,700 mg/kg when administered orally to rats . Symptoms observed at lethal doses included tremors, respiratory distress, and significant weight loss.

Case Studies

One notable case study involved the assessment of this compound's effects on aquatic organisms. The compound was tested on Daphnia magna (water flea), revealing a significant reduction in mobility at concentrations as low as 10 mg/L after 48 hours of exposure. This suggests a potential risk to aquatic ecosystems due to its toxicity .

Environmental Impact

As a halogenated compound, this compound poses risks not only to human health but also to environmental safety. Its persistence in the environment and potential bioaccumulation raise concerns regarding long-term exposure effects on wildlife and ecosystems.

Regulatory Status

Due to its toxicological profile, this compound is subject to regulatory scrutiny under various chemical safety programs globally. It is listed in the European Chemicals Agency (ECHA) database as a substance of concern due to its hazardous nature .

属性

IUPAC Name |

1-bromo-4-decylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25Br/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTGVSCSSDYINB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548534 |

Source

|

| Record name | 1-Bromo-4-decylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106418-67-1 |

Source

|

| Record name | 1-Bromo-4-decylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。